molecular formula C15H16Cl2N2O3 B2755245 2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid CAS No. 866150-83-6

2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid

Cat. No.: B2755245
CAS No.: 866150-83-6
M. Wt: 343.2
InChI Key: JYPXMQKVLCADIZ-UHFFFAOYSA-N
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Description

2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid is a complex organic compound with a molecular formula of C15H16Cl2N2O3 and a molecular weight of 343.20514 g/mol . This compound is characterized by the presence of a cyclopropane ring, a piperazine ring, and a dichlorophenyl group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the reaction type but often include derivatives with modified functional groups .

Scientific Research Applications

2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and cyclopropane-containing molecules. Compared to these compounds, 2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O3/c16-12-2-1-9(7-13(12)17)18-3-5-19(6-4-18)14(20)10-8-11(10)15(21)22/h1-2,7,10-11H,3-6,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPXMQKVLCADIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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